2,5-Dioxopyrrolidin-1-yl 2-ethoxybenzoate
Description
Historical Context and Evolution of Activated Ester Chemistry
The concept of "activated esters" emerged from the need to overcome the slow reaction between a carboxylic acid and an amine. Early methods for amide bond formation often required harsh conditions that were incompatible with sensitive functional groups. The development of activated esters, which are more susceptible to nucleophilic attack than simple alkyl esters, provided a significant breakthrough. pressbooks.pub The French chemist Étienne Ossian Henry is credited with the first synthesis of esters in the early 19th century, laying the groundwork for this field. sigmaaldrich.com Over time, various activating groups were explored, but N-hydroxysuccinimide, introduced as a reagent for peptide synthesis, proved to be exceptionally effective. wikipedia.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of these esters further expanded their accessibility and application. amerigoscientific.comwikipedia.org
Significance of N-Hydroxysuccinimide Esters as Acyl Donors
N-Hydroxysuccinimide esters are highly valued as acyl donors primarily because N-hydroxysuccinimide is a good leaving group. wikipedia.org This property facilitates the reaction with primary and secondary amines to form stable amide bonds, a cornerstone of peptide synthesis and bioconjugation. amerigoscientific.comchemicalbook.com The reaction proceeds efficiently in aqueous solutions at physiological pH, making NHS esters ideal for modifying proteins, antibodies, and other biomolecules. wikipedia.org Furthermore, many NHS esters are crystalline solids that can be purified and stored, offering a convenient and reliable means of activating carboxylic acids. researchgate.net
Overview of the 2,5-Dioxopyrrolidin-1-yl 2-ethoxybenzoate Scaffold within Activated Ester Design
The compound this compound is an NHS ester of 2-ethoxybenzoic acid. Its structure is unique due to the presence of an ethoxy group at the ortho position of the benzoate (B1203000) ring. This substitution is expected to influence the reactivity of the ester through a combination of electronic and steric effects, a phenomenon often referred to as the "ortho effect."
The synthesis of this specific scaffold would first involve the preparation of 2-ethoxybenzoic acid. Several methods exist for this, including the Williamson ether synthesis starting from salicylic (B10762653) acid. guidechem.comchemicalbook.com Once the carboxylic acid is obtained, it can be reacted with N-hydroxysuccinimide in the presence of a coupling agent like DCC or through other modern methods to yield the target NHS ester. amerigoscientific.com A recently developed method using triphenylphosphine (B44618) and iodine also provides an efficient route to NHS esters from carboxylic acids. organic-chemistry.org
The reactivity of this compound as an acylating agent is influenced by the ortho-ethoxy group. Generally, ortho substituents on benzoic acids can increase their acidity due to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, inhibiting resonance. quora.com This increased acidity of the parent carboxylic acid can translate to a more reactive activated ester. However, the bulky ortho group could also present steric hindrance to the incoming nucleophile, potentially slowing down the acylation reaction. The ethoxy group is also an electron-donating group by resonance, which would typically decrease the reactivity of the ester towards nucleophiles. libretexts.org The interplay of these competing electronic and steric factors makes the specific reactivity of this scaffold an interesting subject for investigation in the design of specialized acylating agents.
Compound Data Tables
Below are tables detailing the properties of the compounds discussed in this article.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H13NO5 |
| Molecular Weight | 263.25 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and acetonitrile (B52724) |
Table 2: Properties of Precursor and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| N-Hydroxysuccinimide | C4H5NO3 | 115.09 | White solid, used as a reagent for preparing active esters. wikipedia.org |
| 2-Ethoxybenzoic acid | C9H10O3 | 166.17 | Pale yellow low melting solid, used in dental cements. chemicalbook.comwikipedia.org |
| 2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate | C13H13NO5 | 263.25 | Isomer of the title compound, available commercially. matrixscientific.comnih.gov |
| 2,5-Dioxopyrrolidin-1-yl 4-ethoxybenzoate | C13H13NO5 | 263.25 | Isomer of the title compound. |
| Dicyclohexylcarbodiimide (DCC) | C13H22N2 | 206.33 | Common coupling agent for NHS ester synthesis. wikipedia.org |
| Triphenylphosphine | C18H15P | 262.29 | Reagent for a modern NHS ester synthesis method. organic-chemistry.org |
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-18-10-6-4-3-5-9(10)13(17)19-14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCMJGNWORZZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dioxopyrrolidin 1 Yl 2 Ethoxybenzoate and Analogous Activated Esters
Classical Esterification Approaches for N-Hydroxysuccinimide Esters
Traditional methods for preparing NHS esters primarily involve the coupling of a carboxylic acid with N-Hydroxysuccinimide. researchgate.net These approaches, while effective, often rely on stoichiometric activating agents.
The most prevalent method for synthesizing NHS esters is through the use of carbodiimides as coupling agents. researchgate.net Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are considered zero-length crosslinkers as no part of their structure is incorporated into the final product.
The reaction mechanism begins with the carbodiimide (B86325) activating the carboxylic acid (e.g., 2-ethoxybenzoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis. sigmaaldrich.com To improve efficiency and create a more stable activated species, N-hydroxysuccinimide (NHS) is added to the reaction. NHS attacks the O-acylisourea intermediate, forming the desired NHS ester, which is significantly more stable and can be isolated. sigmaaldrich.com This active ester readily reacts with nucleophiles like primary amines to form a stable amide bond. amerigoscientific.com
The addition of 4-dimethylaminopyridine (B28879) (DMAP) can serve as a catalyst in these reactions. DMAP functions as an acyl transfer agent, reacting with the intermediate to form a highly reactive acyliminium ion, which can accelerate the esterification process. researchgate.net
| Reagent | Role | Common Byproduct | Solubility of Byproduct |
| EDC | Carbodiimide Coupling Agent | N-ethyl-N'-(3-dimethylaminopropyl)urea | Water-soluble |
| DCC | Carbodiimide Coupling Agent | N,N'-dicyclohexylurea (DCU) | Insoluble in most organic solvents |
| NHS | Activating Group Precursor | - | Water-soluble |
| DMAP | Acyl Transfer Catalyst | - | - |
This table summarizes the key reagents used in classical carbodiimide-mediated synthesis of NHS esters.
Activating agents are fundamental to the synthesis of activated esters like 2,5-Dioxopyrrolidin-1-yl 2-ethoxybenzoate. The core principle is the conversion of a relatively unreactive carboxylic acid into a species with a good leaving group, making it highly susceptible to nucleophilic attack. rsc.org
Carbodiimides (e.g., EDC, DCC) are a primary class of activating agents. nih.gov They react with the carboxyl group, effectively creating an intermediate that is readily displaced by the hydroxyl group of N-hydroxysuccinimide. sigmaaldrich.com The resulting NHS ester is considered "activated" because the succinimidyl group is an excellent leaving group, facilitating subsequent reactions with amines. amerigoscientific.com
Beyond carbodiimides, other methods exist for activating the carboxylic acid before its reaction with NHS. These include the formation of mixed anhydrides or the use of chlorophosphates. amerigoscientific.com Recently, a method using triphenylphosphine (B44618) and iodine has been developed for synthesizing a wide range of activated esters, including NHS esters, avoiding the use of carbodiimides altogether. organic-chemistry.org This method is noted for its simplicity, cost-effectiveness, and minimal racemization. organic-chemistry.org
Advanced Synthetic Techniques for N-Hydroxysuccinimide Esters
To overcome some limitations of classical batch synthesis, advanced techniques involving continuous flow processing are being explored.
Flow chemistry and microreactor technology offer significant advantages for organic synthesis, including precise control over reaction parameters like temperature and mixing, rapid optimization, and enhanced safety, particularly when dealing with hazardous intermediates. vapourtec.com While specific literature on the flow microreactor synthesis of this compound is scarce, the principles have been successfully applied to the synthesis of analogous compounds like hydroxamic acids, which are also produced from esters. organic-chemistry.org This suggests a strong potential for adapting these strategies for NHS ester production.
Continuous flow synthesis has demonstrated considerable advantages over traditional batch methods for producing activated acid derivatives. organic-chemistry.org This technology allows for the rapid and efficient conversion of esters into other functional groups with higher product purity and increased reaction rates. nih.gov
Research on the synthesis of hydroxamic acids, for example, showed that a continuous flow tubing reactor could achieve in minutes what required significantly longer times in batch equipment. vapourtec.com Key benefits identified include:
| Advantage of Continuous Flow | Description | Reference |
| Increased Reaction Rate | Precise temperature control and efficient mixing lead to faster conversions. | nih.gov |
| Higher Purity | Reduced byproduct formation and immediate use of product can lead to cleaner reaction profiles. | nih.gov |
| Enhanced Safety | The small reaction volume minimizes risks associated with hazardous reagents or exothermic reactions. | organic-chemistry.org |
| Scalability | Production can be easily scaled up by extending the operation time without re-optimization. | vapourtec.comorganic-chemistry.org |
This table highlights the advantages of continuous flow processing for the synthesis of activated acyl compounds.
This methodology was successfully applied to the multi-step preparation of the potent HDAC inhibitor suberoylanilide hydroxamic acid (SAHA), demonstrating its robustness for producing biologically active compounds. nih.govorganic-chemistry.org The successful application to these analogous compounds strongly supports its potential for the efficient synthesis of NHS esters like this compound.
Principles of Green Chemistry in the Synthesis of this compound
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jove.com The synthesis of activated esters is an area where these principles are particularly relevant.
The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has identified catalytic amide bond formation—a key application of NHS esters—as a critical area for improvement. sigmaaldrich.com Traditional methods using stoichiometric activators like DCC or EDC are criticized for their poor atom economy, generating significant amounts of waste byproducts that can complicate purification. ucl.ac.uk
Key green chemistry considerations for synthesizing NHS esters include:
Solvent Choice: Conventional syntheses often use hazardous solvents like dimethylformamide (DMF) or chlorinated solvents. jove.comucl.ac.uk Research has demonstrated that greener solvents, such as acetonitrile (B52724), can be excellent and less hazardous alternatives for esterification reactions without compromising yield or reaction rates. jove.comnih.gov
Catalytic Methods: Shifting from stoichiometric reagents to catalytic methods improves atom economy and reduces waste. sigmaaldrich.com The development of boronic acid-catalyzed amidations and ruthenium-catalyzed dehydrogenative couplings represent steps in this direction. sigmaaldrich.com
Waste Prevention: Designing syntheses that produce minimal waste is a core principle. researchgate.net This involves choosing reagents that are incorporated into the final product or that generate benign, easily removable byproducts. The water-solubility of the urea (B33335) byproduct from EDC is an advantage over the insoluble byproduct from DCC in this regard. ucl.ac.uk
Solvent-free synthesis is another green approach, where reactants are triturated and heated directly, eliminating the need for solvents entirely and simplifying the process. researchgate.net The application of these principles is crucial for developing more sustainable methods for the large-scale production of important intermediates like this compound.
Atom Economy Maximization and Waste Prevention
A core principle of green chemistry is the maximization of atom economy, which focuses on designing synthetic pathways that incorporate the maximum number of atoms from the reactants into the final product. acs.orgmsu.edu The efficiency of a reaction is measured not just by its percentage yield but also by how little waste it generates. primescholars.com The percent atom economy can be calculated by dividing the formula weight of the desired product by the sum of the formula weights of all reactants. acs.org
Traditional methods for synthesizing N-hydroxysuccinimide (NHS) esters, such as the reaction of a carboxylic acid with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), often exhibit poor atom economy. amerigoscientific.comresearchgate.net This is because the process generates a stoichiometric amount of N,N'-dicyclohexylurea as a byproduct, which constitutes significant waste and can complicate product purification. researchgate.net
In contrast, certain reaction types are inherently more atom-economical. Addition and rearrangement reactions, for instance, can theoretically achieve 100% atom economy as all reactant atoms are incorporated into the product. primescholars.comjocpr.com The Diels-Alder reaction is a classic example of a process with 100% atom economy. primescholars.comnih.gov Synthetic strategies that prioritize these types of reactions over substitutions and eliminations are preferred for minimizing waste. primescholars.com
Modern approaches to activated ester synthesis seek to improve upon the waste-generating carbodiimide methods. Strategies include the use of catalytic reagents, which are not consumed in the reaction, and designing processes where byproducts are benign substances like water. acs.orglabmanager.com For example, cross-dehydrogenative coupling (CDC) reactions have been developed as sustainable strategies due to their high atom economy, efficiently using reactants to minimize waste. labmanager.com
Table 1: Comparison of Atom Economy in Different Reaction Types This table illustrates the concept of atom economy across various chemical reactions. A higher percentage indicates a more efficient reaction in terms of incorporating reactant atoms into the final product.
| Reaction Type | Reactants | Desired Product | Byproduct(s) | % Atom Economy | Source(s) |
| DCC Coupling | Carboxylic Acid, NHS, DCC | NHS Ester | Dicyclohexylurea | Often <50% | primescholars.comresearchgate.net |
| Wittig Reaction | Aldehyde/Ketone, Wittig Reagent | Alkene | Triphenylphosphine oxide | ~20-30% | primescholars.com |
| Diels-Alder | Diene, Dienophile | Cyclohexene derivative | None | 100% | jocpr.comnih.gov |
| Catalytic Hydrogenation | Ketone, H₂ | Secondary Alcohol | None | 100% | acs.org |
Utilization of Safer Solvent Systems (e.g., Acetonitrile)
The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Many traditional esterification and amidation reactions employ chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents like dimethylformamide (DMF), which are recognized as hazardous to human health and the environment. jove.comnih.gov Green chemistry principles advocate for the use of safer auxiliary substances, including solvents. msu.edu
Acetonitrile has emerged as a greener and less hazardous alternative for the synthesis of esters and peptides. jove.comnih.gov It is a non-halogenated solvent that has been successfully used in modified Steglich esterification reactions, achieving rates and yields comparable to those seen with traditional solvents. jove.com A significant advantage of using acetonitrile is that it can simplify purification; in many cases, the need for column chromatography is eliminated, which in turn minimizes the generation of hazardous solvent waste. jove.comnih.gov
Research has demonstrated that acetonitrile is an excellent choice for challenging coupling reactions, such as those involving hindered amino acids in solid-phase peptide synthesis. nih.gov It can effectively replace DMF in all steps of the process, including washings, deprotection, and coupling. nih.gov Furthermore, acetonitrile is utilized as a solvent in various modern synthetic protocols, including electrochemical reactions, due to its favorable conductivity and environmental profile. mdpi.comacs.org
Table 2: Comparison of Common Solvents in Activated Ester Synthesis This table provides a comparative overview of solvents used in chemical synthesis, focusing on aspects relevant to green chemistry.
| Solvent | Chemical Formula | Key Hazards | Environmental Notes | Application in Ester Synthesis | Source(s) |
| Dichloromethane (DCM) | CH₂Cl₂ | Suspected carcinogen, volatile | Halogenated, persistent | Traditional solvent for DCC/NHS couplings | researchgate.netnih.gov |
| Dimethylformamide (DMF) | C₃H₇NO | Reproductive toxicity, irritant | High boiling point, difficult to remove | Common solvent for peptide and amide synthesis | jove.comfishersci.co.uk |
| Acetonitrile (ACN) | C₂H₃N | Flammable, irritant | Less hazardous than chlorinated solvents, readily biodegradable | Greener alternative for Steglich esterification and peptide synthesis | jove.comnih.govnih.gov |
Catalytic Approaches in Activated Ester Formation
The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric ones. acs.orgpaperpublications.org Catalysts increase reaction efficiency, can operate under milder conditions, and reduce waste because they are used in small amounts and are not consumed by the reaction. paperpublications.orgrroij.com
In the synthesis of activated esters, several catalytic methods have been developed to replace stoichiometric coupling agents like DCC. These approaches offer higher efficiency and broader substrate scope.
Palladium Catalysis : An innovative method for NHS-ester synthesis involves the palladium-catalyzed carbonylation and cross-coupling of (het)aryl halides with N-hydroxysuccinimide. This provides a distinct route to activated esters from different starting materials. amerigoscientific.com
Boronic Acid Catalysis : Arylboronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have been shown to be highly active catalysts for direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org While this applies to amide formation, the activation of the carboxylic acid is a related and crucial step.
Iodine/Triphenylphosphine System : A method using a combination of triphenylphosphine (PPh₃), iodine (I₂), and a base enables the synthesis of various active esters, including NHS esters, from carboxylic acids. This process avoids carbodiimides and operates at room temperature, making it simple and cost-effective. organic-chemistry.org
Bimetallic Oxide Clusters : Novel catalysts, such as rhodium-ruthenium (RhRu) bimetallic oxide clusters, have been developed for cross-dehydrogenative coupling (CDC) reactions to produce aryl esters. These catalysts efficiently use molecular oxygen as the sole, environmentally benign oxidant, with water as the only byproduct. labmanager.com
These catalytic systems represent a significant advancement toward more sustainable and efficient synthesis of activated esters. labmanager.comnih.gov
Table 3: Overview of Catalytic Methods for Activated Ester Formation and Related Reactions This table summarizes various catalytic systems used to form activated esters or perform related amide bond formations, highlighting the catalyst and its advantages.
| Catalytic System | Reactants | Reaction Type | Key Advantages | Source(s) |
| Palladium (Pd) | (het)aryl halide, CO, NHS | Carbonylative Cross-Coupling | High efficiency, broad substrate scope | amerigoscientific.com |
| I₂/PPh₃/Base | Carboxylic Acid, Nucleophile (e.g., NHS) | Esterification/Activation | Avoids carbodiimides, room temperature, cost-effective | organic-chemistry.org |
| Boronic Acids (e.g., MIBA) | Carboxylic Acid, Amine | Direct Amidation | Mild conditions, high yields, short reaction times | organic-chemistry.org |
| RhRu Bimetallic Oxide Clusters | Arene, Carboxylic Acid | Cross-Dehydrogenative Coupling | Uses O₂ as oxidant, water is the only byproduct, sustainable | labmanager.com |
Minimization of Derivatization Steps
Traditional multi-step syntheses often rely heavily on protecting groups to achieve selectivity, especially when creating complex, multifunctional molecules. nih.gov However, modern approaches aim to circumvent this by using highly selective reactions or by developing novel synthetic strategies.
One such strategy is the desymmetrization of a symmetric starting material using activated esters. For example, a symmetric molecule like benzene-1,3,5-tricarbonyl trichloride (B1173362) (BTCl) can be converted to a stable activated triester. This intermediate can then undergo sequential, selective reactions with different amines to create multifunctional products in fewer steps and with less purification compared to traditional methods involving protection and deprotection. nih.gov This activated ester approach significantly reduces the total number of synthetic steps, turning a weeks-long procedure into one that takes days. nih.gov
Other methods that reduce derivatization include:
One-Step Procedures : The development of single-step reactions, such as a one-step catalytic grafting of an NHS-ester functional group onto a surface, avoids the complexities of conventional multi-step methods. nih.gov
Enzymatic Reactions : Enzymes are highly specific catalysts that can often react with one functional group in a molecule while leaving others untouched, thereby eliminating the need for protecting groups. acs.org
By minimizing derivatization, chemists can design more elegant, efficient, and sustainable routes to target molecules like this compound and its analogs. nih.govacs.org
Applications in Advanced Chemical and Biochemical Research
Bioconjugation Strategies for Macromolecules
Bioconjugation, the process of linking two biomolecules, is a cornerstone of modern biotechnology and pharmaceutical development. The ability of 2,5-Dioxopyrrolidin-1-yl 2-ethoxybenzoate to readily react with amine groups makes it an excellent candidate for these strategies.
The primary application of this compound in bioconjugation is the labeling and modification of biomolecules that possess free amine groups. These include the N-terminal amine and the side-chain amine of lysine (B10760008) residues in proteins and peptides, as well as amine-modified oligonucleotides. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. wikipedia.orgtaylorandfrancis.comtaylorandfrancis.com
This covalent attachment is crucial for a variety of research applications, such as:
Protein Labeling: Attaching fluorescent dyes, biotin (B1667282), or other reporter molecules to proteins for use in immunoassays, fluorescence microscopy, and flow cytometry. While specific studies on this compound are not abundant, the principle is demonstrated by the wide use of other NHS esters for this purpose. sigmaaldrich.com
Peptide Modification: Modifying peptides with moieties that can enhance their therapeutic properties, such as improving stability, cellular uptake, or receptor binding. The ethoxybenzoyl group could potentially influence the pharmacokinetic profile of a modified peptide.
Oligonucleotide Functionalization: Attaching oligonucleotides to solid supports for use in DNA microarrays or conjugating them to enzymes or antibodies for diagnostic assays. Amine-modified oligonucleotides are readily available for such conjugations. sigmaaldrich.com
The general reaction conditions for these conjugations involve dissolving the NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) and adding it to a solution of the biomolecule in a slightly alkaline buffer (typically pH 7.5-8.5) to ensure the amine groups are deprotonated and thus more nucleophilic. sigmaaldrich.com
The principles of amine reactivity can be extended to the functionalization of surfaces for various biomedical and biotechnological applications. Surfaces that have been pre-functionalized with amine groups can be readily modified using this compound. This allows for the covalent immobilization of the 2-ethoxybenzoyl moiety onto the surface, which can then be used to alter the surface properties or to serve as an anchor for further molecular interactions.
This strategy is valuable for:
Creating Biocompatible Coatings: Modifying the surface of medical implants to improve their biocompatibility and reduce non-specific protein adsorption.
Developing Biosensors: Immobilizing capture molecules onto sensor chips for the detection of specific analytes.
Preparing Affinity Chromatography Media: Attaching ligands to a solid support to create a stationary phase for the purification of specific proteins or other biomolecules.
Polymer Functionalization and Material Science
The reactivity of this compound also lends itself to the field of polymer chemistry, where it can be used to create functional materials with tailored properties.
While direct incorporation of a reactive NHS ester into a polymerization reaction can be challenging due to its potential to react with other components of the polymerization mixture, it is conceptually possible. For instance, a monomer containing the 2-ethoxybenzoyl group could be polymerized, and the resulting polymer could then be activated to form the NHS ester. More commonly, monomers bearing a protected carboxylic acid are used, which are then deprotected and activated post-polymerization.
Alternatively, an initiator containing an NHS ester group can be used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with a reactive group at one end, which can then be conjugated to amine-containing molecules. For example, 2-Bromoisobutanoic acid N-hydroxysuccinimide ester is a known ATRP initiator that can be used to create polymers with a terminal NHS ester. krackeler.com A similar initiator could be designed based on 2-ethoxybenzoic acid.
A more common and versatile approach is the use of this compound in post-polymerization modification. This involves synthesizing a polymer with pendant amine groups and then reacting it with the NHS ester to introduce the 2-ethoxybenzoyl moiety along the polymer backbone. mdpi.comresearchgate.netresearchgate.net This method allows for a high degree of control over the functionalization of the polymer and avoids potential complications during the polymerization process itself.
This strategy can be used to:
Synthesize Functional Polyacrylamides and Polyacrylates: These polymers are widely used in biomedical applications, and their properties can be fine-tuned by introducing different functional groups. nih.gov
Create Drug Delivery Vehicles: The 2-ethoxybenzoyl group could potentially interact with hydrophobic drugs, aiding in their encapsulation within a polymer matrix.
Develop "Smart" Materials: By incorporating the 2-ethoxybenzoyl group, it may be possible to create materials that respond to specific stimuli.
Chemical Derivatization and Scaffold Modification
Beyond its use in conjugating to existing molecules, this compound can serve as a starting material for the synthesis of a variety of other chemical compounds. The reactive NHS ester can be displaced by a wide range of nucleophiles, not just amines, allowing for the introduction of the 2-ethoxybenzoyl group into diverse molecular scaffolds.
This is particularly useful in medicinal chemistry and drug discovery, where the 2-ethoxybenzoyl moiety might be a key pharmacophore. For example, its precursor, 2-ethoxybenzoic acid, is a component of some dental cements and is used as an intermediate in the synthesis of pharmaceuticals. guidechem.combeili.comwikipedia.orgsigmaaldrich.com The corresponding acid chloride, 2-ethoxybenzoyl chloride, is also a versatile reagent for introducing the 2-ethoxybenzoyl group. myskinrecipes.comchemicalbook.comchemdad.comnih.gov
The synthesis of this compound itself would typically involve the reaction of 2-ethoxybenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.orgthieme-connect.de
Synthesis of Complex Organic Molecules
The primary utility of this compound in the synthesis of complex organic molecules lies in its function as an efficient acylating agent. The N-hydroxysuccinimide leaving group makes the carbonyl carbon of the benzoate (B1203000) group highly susceptible to nucleophilic attack by amines. chemicalbook.com This reaction is fundamental in peptide synthesis and in the modification of natural products and other complex structures. chemicalbook.com
In the context of synthesizing larger, more intricate molecules, a compound like this compound allows for the selective introduction of the 2-ethoxybenzoyl group. This moiety can be incorporated to alter the steric or electronic properties of a target molecule, or to serve as a key building block in a multi-step synthesis. The reaction proceeds under gentle conditions, which is crucial when dealing with sensitive or multifunctional compounds. The stability of the NHS ester allows for its purification and storage, making it a reliable reagent in planned synthetic pathways. chemicalbook.comwikipedia.org
| Reagent Type | Reactive Group | Target Functional Group | Resulting Linkage |
| NHS Ester | N-hydroxysuccinimide ester | Primary Amine | Amide Bond |
| NHS Ester | N-hydroxysuccinimide ester | Secondary Amine | Amide Bond |
This table provides a generalized overview of the reactivity of N-hydroxysuccinimide (NHS) esters.
Development of Chemical Probes for Research Assays
Chemical probes are essential tools for visualizing and quantifying biological processes in research settings. The development of these probes often involves the covalent attachment of a reporter molecule, such as a fluorophore or a biotin tag, to a bioactive molecule. nih.gov this compound can function as a key component in the synthesis of such probes.
While the 2-ethoxybenzoate moiety itself is not a traditional reporter group, the NHS ester functionality is a cornerstone of probe development. The general principle involves a modular design where a molecule with a desired binding property is functionalized with an amine, which is then reacted with an NHS ester carrying a reporter tag. Conversely, this compound could be used to attach the 2-ethoxybenzoyl group to an amine-containing fluorescent scaffold or other reporter molecule. This modified reporter could then be used in various assays. For example, NHS esters of fluorescent dyes are commonly used to label proteins for imaging in non-human in vivo or in vitro systems. wikipedia.org
The synthesis of fluorescently labeled peptides for use in high-resolution mass spectrometry and cellular imaging often relies on the reaction of amine groups with NHS esters. nih.gov This established methodology highlights the potential of this compound to be used in the creation of novel chemical probes where the 2-ethoxybenzoyl group might influence the probe's solubility, membrane permeability, or binding characteristics.
| Probe Component | Function | Example |
| Targeting Moiety | Binds to a specific biological target | Peptide, small molecule inhibitor |
| Linker | Connects the targeting moiety to the reporter | Alkyl chain, PEG spacer |
| Reporter Group | Provides a detectable signal | Fluorophore, biotin, radioisotope |
| Activating Group | Facilitates covalent bond formation | N-hydroxysuccinimide ester |
This table outlines the typical components of a chemical probe, where an NHS ester serves as a common activating group.
Role in Modular Synthesis Approaches
Modular synthesis, often referred to as click chemistry or linker-based chemistry, involves the assembly of complex molecules from smaller, pre-functionalized modules. This approach is particularly prominent in the development of antibody-drug conjugates (ADCs) and other targeted therapies. N-hydroxysuccinimide esters are frequently employed in these strategies as they provide a reliable method for conjugating different molecular components. nih.govbldpharm.com
In a modular synthesis, this compound could be used to connect a module containing a primary or secondary amine to another part of the final construct. For example, in the construction of an ADC, a linker molecule often contains an NHS ester at one end to react with lysine residues on the antibody, and another reactive group at the other end to attach the cytotoxic drug. While this compound is a simple NHS ester, it exemplifies the reactive handle used in more complex, heterobifunctional linkers. broadpharm.com
The reaction of NHS esters with amines is a cornerstone of bioconjugation, a key aspect of modular synthesis in a biological context. chemicalbook.com The ability to form stable amide bonds allows for the construction of well-defined, complex architectures from simpler starting materials. The 2-ethoxybenzoate group could be part of a larger module, with the NHS ester providing the means for its incorporation into the final assembly.
| Compound Name | CAS Number | Molecular Formula | Application Context |
| 2,5-dioxopyrrolidin-1-yl 6-bromohexanoate | 42014-54-0 | C10H12BrNO4 | Heterobifunctional linker for bioconjugation. broadpharm.com |
| (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate | 955094-26-5 | C18H23N3O9 | PEGylated linker for bioconjugation. nih.gov |
| 2,5-Dioxopyrrolidin-1-yl palmitate | 14464-31-4 | C20H35NO4 | Used for lipid modification of proteins. nih.gov |
| 2-Anthraceneacetic acid 2,5-Dioxo-1-pyrrolidinyl ester | Not Available | C20H15NO4 | Fluorescent labeling reagent. scbt.com |
This table presents examples of other N-hydroxysuccinimide esters and their applications in modular synthesis and bioconjugation, illustrating the functional role of the NHS group.
Computational and Theoretical Investigations of 2,5 Dioxopyrrolidin 1 Yl 2 Ethoxybenzoate Reactivity and Structure
Modeling of Reaction Pathways and Transition States
The reactivity of 2,5-Dioxopyrrolidin-1-yl 2-ethoxybenzoate is primarily centered around the nucleophilic acyl substitution at the carbonyl carbon of the benzoate (B1203000) group. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to map out the potential energy surface of these reactions, identifying intermediates, transition states, and activation barriers.
In the context of this compound, the stepwise mechanism is generally considered more likely. This pathway would proceed as follows:
Formation of a Tetrahedral Intermediate: A nucleophilic amine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. The N-hydroxysuccinimide group is a good leaving group, which facilitates this initial attack.
Transition State 1 (TS1): The formation of the tetrahedral intermediate proceeds through a transition state where the new carbon-nucleophile bond is partially formed, and the carbonyl double bond is partially broken.
Proton Transfer: Depending on the reaction conditions and the nature of the amine, a proton transfer may occur within the tetrahedral intermediate.
Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimidyl group.
Transition State 2 (TS2): The breakdown of the tetrahedral intermediate to form the final amide product and the N-hydroxysuccinimide leaving group proceeds through a second transition state.
Computational studies on similar systems have shown that the presence of a catalyst, such as a second molecule of the amine acting as a general base, can significantly lower the activation energy of the transition states by facilitating proton transfers. nih.gov
The 2-ethoxy group on the benzoate ring is expected to influence the energetics of this pathway. Its electron-donating character via resonance may slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoate. However, its ortho position introduces steric hindrance, which can raise the energy of the transition states and slow down the reaction rate. acs.org
Table 1: Hypothetical Key Structures in the Aminolysis of this compound
| Structure | Description | Key Features |
|---|---|---|
| Reactants | This compound + Amine | Ester and nucleophile |
| TS1 | First Transition State | Partial C-N bond formation, partial C=O bond breaking |
| Intermediate | Tetrahedral Intermediate | Tetrahedral carbon at the former carbonyl center |
| TS2 | Second Transition State | Partial C-O bond breaking (leaving group), partial C=O bond reformation |
Prediction of Chemical Reactivity and Selectivity
The prediction of chemical reactivity and selectivity for this compound can be approached from both a theoretical and a comparative experimental standpoint. The reactivity of this compound is a balance of electronic and steric effects.
The N-hydroxysuccinimide ester is an "activated" ester. The electron-withdrawing nature of the succinimidyl group makes the N-hydroxysuccinimide anion a relatively stable leaving group, thereby increasing the reactivity of the ester towards nucleophiles compared to, for instance, a simple ethyl ester.
The primary competition in reactivity for this compound is often between aminolysis and hydrolysis, especially in aqueous environments. nih.govnih.gov The rate of these reactions is highly dependent on the pH of the solution. Basic conditions accelerate hydrolysis, which can compete with the desired aminolysis reaction. nih.govnih.gov
The selectivity of this compound towards different nucleophiles can also be predicted. "Harder" nucleophiles, such as primary amines, are expected to react readily at the carbonyl carbon. "Softer" nucleophiles may exhibit different reactivity patterns.
The 2-ethoxy substituent plays a crucial role in modulating this reactivity. Electronically, the ethoxy group is a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. The net effect on reactivity is generally a slight deactivation of the carbonyl group towards nucleophilic attack compared to an unsubstituted benzoate. However, the steric hindrance imposed by the ortho-ethoxy group is a significant factor. This steric effect can be quantified using Taft's steric parameter (Es). For an ethoxy group, this value is larger than for a hydrogen, indicating greater steric bulk. This increased steric hindrance can decrease the rate of reaction by making the approach of the nucleophile to the carbonyl carbon more difficult. acs.org
Table 2: Predicted Relative Reactivity of this compound
| Reaction Type | Predicted Reactivity | Influencing Factors |
|---|---|---|
| Aminolysis | High, but sterically hindered | Activated N-succinimidyl ester, ortho-ethoxy group |
| Hydrolysis | Moderate, pH-dependent | Activated N-succinimidyl ester, susceptibility to base catalysis |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that relate the chemical structure of a series of compounds to their reactivity. The Hammett equation is a classic example of a QSRR, which describes the effect of substituents on the reactivity of aromatic compounds.
For a series of substituted N-succinimidyl benzoates, a Hammett plot can be constructed by plotting the logarithm of the rate constant (log k) for a particular reaction (e.g., aminolysis with a specific amine) against the Hammett substituent constant (σ) for each substituent. The slope of this plot, known as the reaction constant (ρ), provides information about the sensitivity of the reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.
Experimental studies on the aminolysis of para-substituted N-succinimidyl benzoates have shown a positive ρ value, indicating that the reaction is favored by electron-withdrawing substituents on the benzoate ring. mst.edu This is consistent with a mechanism where there is a buildup of negative charge in the transition state, which is stabilized by electron-withdrawing groups.
While a specific QSRR model for this compound is not available, we can extrapolate from existing data. The Hammett equation in its standard form is not directly applicable to ortho-substituted systems due to the complication of steric effects. However, modified forms of the Hammett equation, such as the Taft equation, have been developed to separate electronic and steric effects.
The Taft equation is given by: log(k/k₀) = ρσ + δEs
Where:
k is the rate constant for the substituted compound.
k₀ is the rate constant for the reference compound.
ρ* is the reaction constant for polar effects.
σ* is the polar substituent constant.
δ is the reaction constant for steric effects.
Es is the steric substituent constant.
For this compound, the 2-ethoxy group would have both a polar (σ*) and a steric (Es) contribution to its reactivity. The polar effect of the ethoxy group is mildly electron-donating, which would tend to decrease the reaction rate (based on the positive ρ value for this reaction type). The steric effect is significant and would also decrease the reaction rate. Therefore, it can be predicted that this compound is less reactive than its para-substituted counterpart, and significantly less reactive than an unsubstituted N-succinimidyl benzoate.
Table 3: Hammett and Taft Parameters for Relevant Substituents
| Substituent | Position | σ (Hammett) | σ* (Taft Polar) | Es (Taft Steric) | Predicted Effect on Rate |
|---|---|---|---|---|---|
| H | - | 0 | 0.49 | 1.24 | Reference |
| p-NO₂ | para | 0.78 | - | - | Strong Increase |
| p-OCH₃ | para | -0.27 | - | - | Decrease |
Note: The Taft parameters for the ortho-ethoxy group are approximate values based on similar substituents.
Advanced Spectroscopic and Analytical Characterization Methodologies for N Hydroxysuccinimide Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including N-hydroxysuccinimide esters. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the verification of the molecular structure.
¹H NMR Spectroscopy
While specific experimental ¹H NMR data for 2,5-Dioxopyrrolidin-1-yl 2-ethoxybenzoate is not widely published, the expected chemical shifts can be predicted based on the analysis of its structural analogue, 2,5-dioxopyrrolidin-1-yl 2-methoxybenzoate. The protons of the succinimide (B58015) ring are anticipated to appear as a singlet at approximately 2.90 ppm. The aromatic protons of the 2-ethoxybenzoyl group will exhibit signals in the aromatic region (approximately 7.0-8.1 ppm), with their multiplicity and exact shifts depending on the substitution pattern. The ethoxy group will be characterized by a triplet from the methyl protons and a quartet from the methylene (B1212753) protons, likely in the upfield region of the spectrum.
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum can be predicted. The carbonyl carbons of the succinimide ring are expected to resonate at around 169 ppm. The ester carbonyl carbon will also appear in the downfield region. The carbons of the aromatic ring will have signals between approximately 110 and 160 ppm. The succinimide methylene carbons are expected at about 25.6 ppm, and the ethoxy group carbons will be observed in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Succinimide CH₂ | ~2.90 (s, 4H) | ~25.6 |
| Aromatic CH | ~7.0 - 8.1 (m) | ~110 - 140 |
| Ethoxy CH₂ | Quartet | ~60-70 |
| Ethoxy CH₃ | Triplet | ~14-16 |
| Succinimide C=O | - | ~169.1 |
| Ester C=O | - | ~161.1 |
| Aromatic C-O | - | ~160.0 |
Note: Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
The expected molecular ion peak [M+H]⁺ for this compound (C₁₃H₁₃NO₅) would be approximately m/z 264.0817. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 2-ethoxybenzoyl moiety and the N-hydroxysuccinimide radical cation. Further fragmentation of the 2-ethoxybenzoyl cation could involve the loss of the ethoxy group.
Table 2: Key Molecular Ions for this compound in Mass Spectrometry
| Ion | Formula | Expected m/z |
| [M+H]⁺ | C₁₃H₁₄NO₅⁺ | ~264.08 |
| [M+Na]⁺ | C₁₃H₁₃NNaO₅⁺ | ~286.06 |
| [2-ethoxybenzoyl]⁺ | C₉H₉O₂⁺ | ~149.06 |
| [N-hydroxysuccinimide]⁺ | C₄H₅NO₂⁺ | ~115.03 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and imide functionalities.
Key expected IR absorption peaks include:
C=O stretching (ester): A strong band around 1735-1750 cm⁻¹. For α,β-unsaturated esters like this one, the peak may shift to a slightly lower wavenumber (1715-1730 cm⁻¹). orgchemboulder.com
C=O stretching (imide): Two distinct carbonyl absorption bands are characteristic of the succinimide ring, typically appearing around 1700 cm⁻¹ and 1770 cm⁻¹. researchgate.net
C-O stretching (ester): Two or more bands in the region of 1000-1300 cm⁻¹. orgchemboulder.com
N-O stretching: A notable absorption peak around 1660 cm⁻¹ can be indicative of the N-O bond in the N-hydroxysuccinimide moiety. researchgate.net
C-H stretching (aromatic and aliphatic): Bands for aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1715 - 1750 |
| Imide Carbonyl | C=O Stretch | ~1700 and ~1770 |
| Ester C-O | C-O Stretch | 1000 - 1300 |
| N-Hydroxysuccinimide | N-O Stretch | ~1660 |
| Aromatic C-H | C-H Stretch | >3000 |
| Aliphatic C-H | C-H Stretch | <3000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state. While a specific crystal structure for this compound is not publicly available, analysis of related N-hydroxysuccinimide esters, such as benzyl (B1604629) 2,5-dioxopyrrolidin-1-yl carbonate, reveals key structural features. researchgate.net
In the solid state, one would expect the succinimide ring to be nearly planar. The orientation of the 2-ethoxybenzoyl group relative to the succinimide ring would be a key conformational feature. Intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl groups, would likely play a significant role in stabilizing the crystal packing. researchgate.net Such structural information is invaluable for understanding the reactivity and stability of the compound in the solid phase.
Chromatographic Techniques for Purification and Analysis (e.g., HPLC, Column Chromatography)
Chromatographic methods are essential for the purification and analysis of N-hydroxysuccinimide esters, ensuring high purity which is critical for their subsequent applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for assessing the purity of this compound and for monitoring its reactions. Reversed-phase (RP) HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid. researchgate.net
For highly polar N-hydroxysuccinimide esters or their hydrolysis byproducts, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. d-nb.inforsc.org HILIC utilizes a polar stationary phase and a more organic mobile phase, providing better retention for polar analytes. d-nb.inforsc.org
Column Chromatography
For the purification of this compound on a preparative scale, column chromatography is the method of choice. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of nonpolar and moderately polar organic solvents, such as petroleum ether and ethyl acetate. researchgate.net The polarity of the eluent is optimized to achieve effective separation of the desired product from starting materials, byproducts, and any hydrolyzed N-hydroxysuccinimide.
Table 4: Common Chromatographic Methods for N-Hydroxysuccinimide Esters
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| Reversed-Phase HPLC | C18, C8 | Water/Acetonitrile or Methanol (with acid) | Purity analysis, reaction monitoring |
| HILIC | Silica, Amide, etc. | Acetonitrile/Water (high organic content) | Analysis of polar compounds |
| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate, Hexane/Ethyl Acetate | Preparative purification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
